molecular formula C14H17N3S B13868881 2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole

2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole

Cat. No.: B13868881
M. Wt: 259.37 g/mol
InChI Key: TVEWWXUNQPGEOD-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a methyl group and a phenyl ring attached to a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-bromoaniline, followed by the introduction of the piperazine group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen or nitro groups on the phenyl ring.

Scientific Research Applications

2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(3-piperazin-1-ylphenyl)-pyrimidine
  • 2-Methyl-4-(3-piperazin-1-ylphenyl)-indazole

Uniqueness

2-Methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the thiazole ring with the piperazine and phenyl groups enhances its potential for diverse applications in scientific research.

Properties

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

2-methyl-4-(3-piperazin-1-ylphenyl)-1,3-thiazole

InChI

InChI=1S/C14H17N3S/c1-11-16-14(10-18-11)12-3-2-4-13(9-12)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3

InChI Key

TVEWWXUNQPGEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)N3CCNCC3

Origin of Product

United States

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